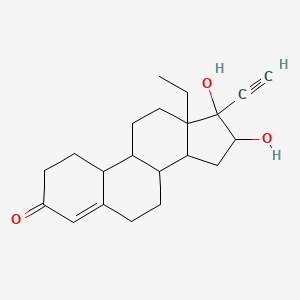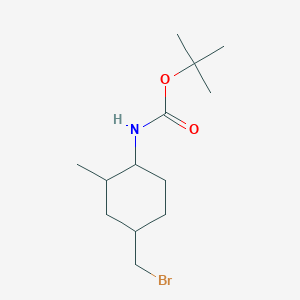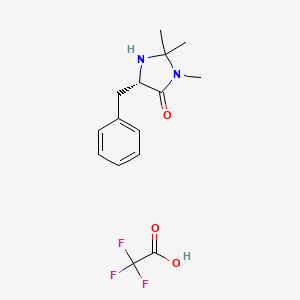
Cinerubin A hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinerubin A hydrochloride is an anthracycline antibiotic derived from the bacterium Streptomyces violaceochromogenes. Anthracyclines are a class of drugs used in cancer chemotherapy derived from certain types of Streptomyces bacteria. This compound is known for its potent antitumor properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cinerubin A hydrochloride involves the fermentation of Streptomyces violaceochromogenes. The fermentation process includes culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The specific conditions for fermentation include maintaining the culture at 27°C for 7 days in a medium containing starch, soybean meal, yeast extract, calcium carbonate, and thiostreptone .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation broth is extracted with organic solvents like acetone and ethyl acetate. The extract is then concentrated and purified using chromatographic techniques such as silica-gel column chromatography and LH-20 column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Cinerubin A hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthracycline structure.
Substitution: Substitution reactions can occur at various positions on the anthracycline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Cinerubin A hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactions of anthracyclines.
Biology: The compound is used to study the effects of anthracyclines on cellular processes and to investigate the mechanisms of drug resistance in cancer cells.
Medicine: this compound is studied for its antitumor properties and potential use in cancer therapy.
Industry: The compound is used in the development of new anthracycline derivatives with improved therapeutic properties.
Vergleich Mit ähnlichen Verbindungen
Cinerubin A hydrochloride is compared with other anthracyclines such as:
Doxorubicin: Another widely used anthracycline with similar mechanisms of action but different toxicity profiles.
Daunorubicin: Similar to doxorubicin but primarily used for treating leukemia.
Aclacinomycin A: Structurally similar to this compound but with different pharmacological properties.
This compound is unique due to its specific structure and the presence of certain sugar moieties that influence its biological activity and pharmacokinetics.
Eigenschaften
Molekularformel |
C42H53NO16 |
|---|---|
Molekulargewicht |
827.9 g/mol |
IUPAC-Name |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3 |
InChI-Schlüssel |
STUJMJDONFVTGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



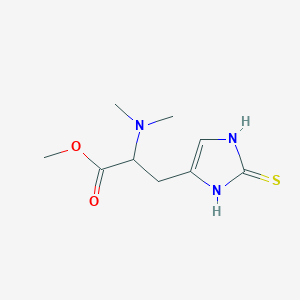
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
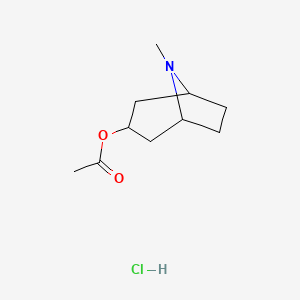
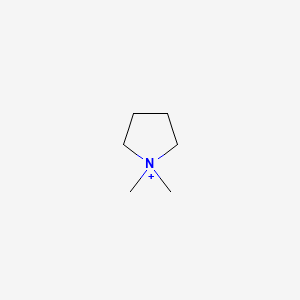

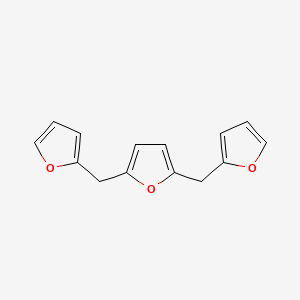
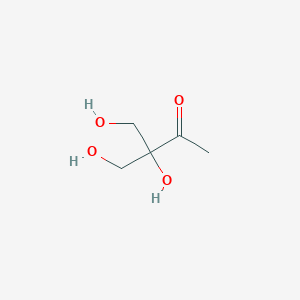
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)
